molecular formula C8H14O3 B3271990 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid CAS No. 55987-28-5

1-(Hydroxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B3271990
CAS No.: 55987-28-5
M. Wt: 158.19 g/mol
InChI Key: NROWDOFTCDMQSU-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclohexanecarboxylic acid. This reaction typically employs formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a dicarboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol group under appropriate conditions.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Hydroxymethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites in biological systems, potentially leading to improved pharmacodynamic and pharmacokinetic properties. This interaction can result in various biological effects, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(hydroxymethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-6-8(7(10)11)4-2-1-3-5-8/h9H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROWDOFTCDMQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid

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